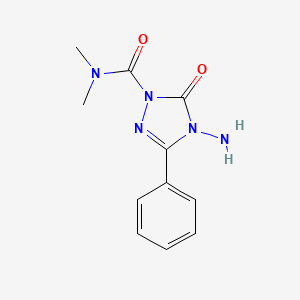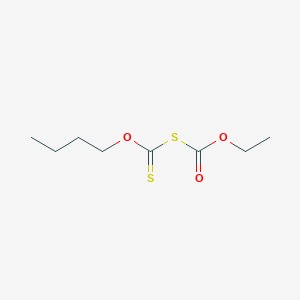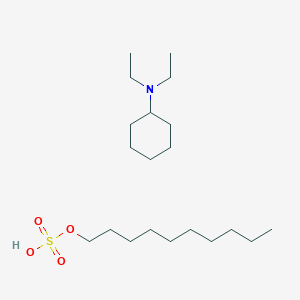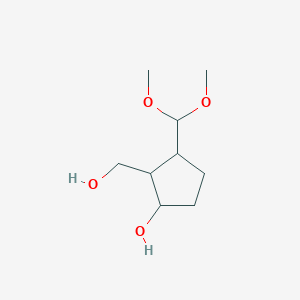
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O3. It is a cyclopentanol derivative, characterized by the presence of dimethoxymethyl and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Hydroxymethylation: Cyclopentanone undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to form 2-(hydroxymethyl)cyclopentanone.
Dimethoxymethylation: The hydroxymethylated product is then subjected to dimethoxymethylation using dimethoxymethane and an acid catalyst like p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol.
Reduction: 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentanols depending on the nucleophile used.
Scientific Research Applications
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and dimethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)cyclopentan-1-ol: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)cyclopentan-1-ol: Differently substituted, leading to variations in reactivity and applications.
3-(Methoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol: Similar structure but with a methoxymethyl group instead of dimethoxymethyl.
Uniqueness
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C9H18O4 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O4/c1-12-9(13-2)6-3-4-8(11)7(6)5-10/h6-11H,3-5H2,1-2H3 |
InChI Key |
RPUYQMPQCUNXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCC(C1CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
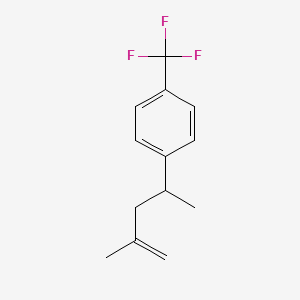
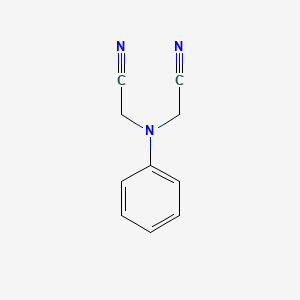
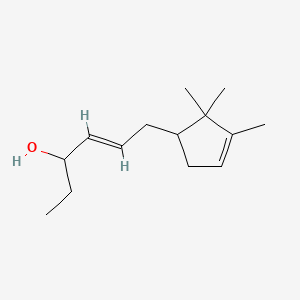

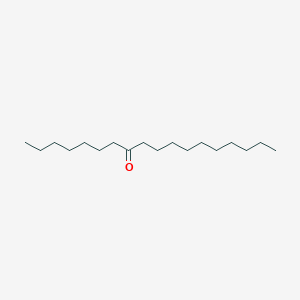
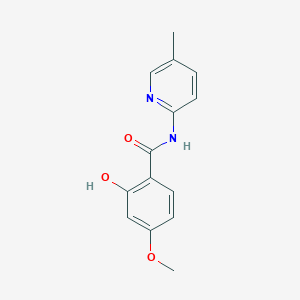
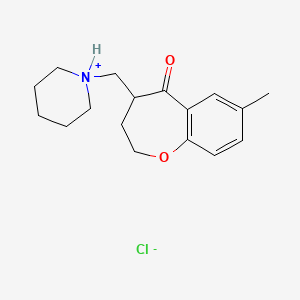
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
